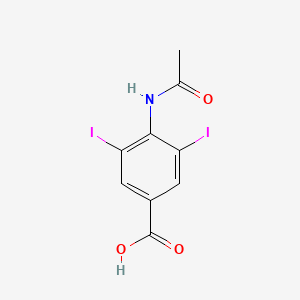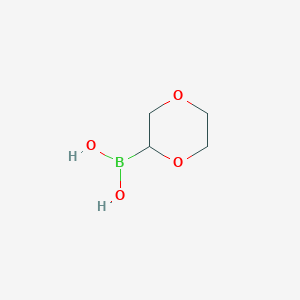
(1,4-Dioxan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dioxan-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1,4-dioxane ring. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dioxan-2-yl)boronic acid typically involves the hydroboration of 1,4-dioxane derivatives. One common method is the reaction of 1,4-dioxane with borane (BH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of the boronic acid group on the dioxane ring .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,4-Dioxan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (Pd) and base (e.g., K2CO3) in the presence of a halide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Coupled organic products with new carbon-carbon bonds.
Scientific Research Applications
(1,4-Dioxan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,4-Dioxan-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a sensor and in various coupling reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols and other nucleophiles .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (1,4-Dioxan-2-yl)boronic acid is unique due to its dioxane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where spatial orientation and electronic effects are critical. In contrast, phenylboronic acid and methylboronic acid lack the dioxane ring, resulting in different reactivity and applications .
Properties
Molecular Formula |
C4H9BO4 |
|---|---|
Molecular Weight |
131.93 g/mol |
IUPAC Name |
1,4-dioxan-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO4/c6-5(7)4-3-8-1-2-9-4/h4,6-7H,1-3H2 |
InChI Key |
NVPVSMRXAWQFIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1COCCO1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



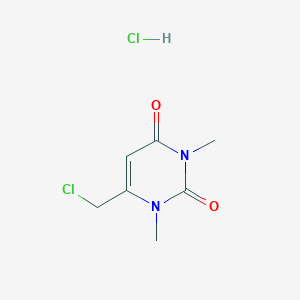
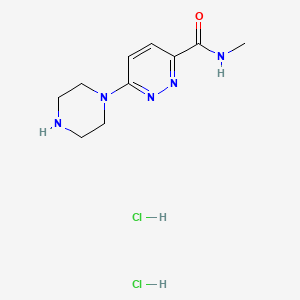
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
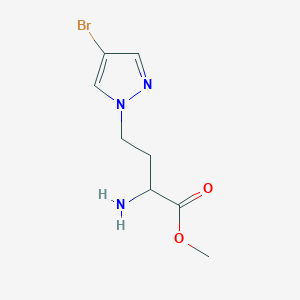
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
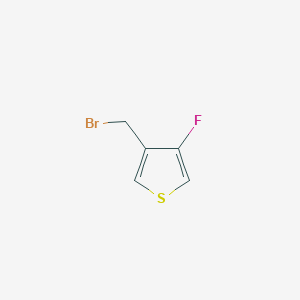
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

